N-(2,2-dichloroethenyl)-4-methylbenzamide
Overview
Description
N-(2,2-dichloroethenyl)-4-methylbenzamide is a chemical compound with the molecular formula C9H7Cl2NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichloroethenyl group attached to a benzamide structure, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
N-(2,2-dichloroethenyl)-4-methylbenzamide, also known as Permethrin , primarily targets the Sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons .
Mode of Action
Permethrin acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the sodium channels, disrupting the electrical activity of the nerve cells . This disruption can lead to a variety of downstream effects, including paralysis and death of the pests .
Pharmacokinetics
In terms of pharmacokinetics, insects are more affected by Permethrin than humans or dogs because they are unable to metabolize the toxins as quickly .
Result of Action
The primary result of Permethrin’s action is the paralysis and eventual death of pests . This is achieved through the disruption of the sodium channel current, leading to delayed repolarization of the nerve cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Permethrin. For example, the compound’s effectiveness can be affected by the presence of other chemicals, the pH of the environment, and the temperature . Additionally, the compound’s stability can be influenced by exposure to light and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dichloroethenyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2,2-dichloroethenylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dichloroethenyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.
Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and their corresponding oxides and reduced forms .
Scientific Research Applications
N-(2,2-dichloroethenyl)-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine
- N-(1-Arylsulfonyl-2,2-dichloroethenyl)carboxamides
- Dichlorvos (2,2-dichlorovinyl dimethyl phosphate)
Uniqueness
N-(2,2-dichloroethenyl)-4-methylbenzamide is unique due to its specific structural features, such as the presence of both a dichloroethenyl group and a benzamide moiety. This combination imparts distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-(2,2-dichloroethenyl)-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c1-7-2-4-8(5-3-7)10(14)13-6-9(11)12/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFANBPWWVMZQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC=C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349528 | |
Record name | N-(2,2-dichloroethenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54888-30-1 | |
Record name | N-(2,2-dichloroethenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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